molecular formula C22H24N2O2 B14941062 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

Cat. No.: B14941062
M. Wt: 348.4 g/mol
InChI Key: CYDMFNURCPSTBR-UHFFFAOYSA-N
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Description

9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core quinazolinone structure, followed by the introduction of the ethoxy, trimethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and phenyl magnesium bromide. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

These derivatives can be further modified to enhance their biological activity or chemical stability .

Scientific Research Applications

9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.

    Medicine: Preliminary studies suggest that this compound may have potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for greater versatility in chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

7-ethoxy-10,12,12-trimethyl-2-phenyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one

InChI

InChI=1S/C22H24N2O2/c1-5-26-16-11-17-14(2)13-22(3,4)24-19(17)18(12-16)21(25)23-20(24)15-9-7-6-8-10-15/h6-13,20H,5H2,1-4H3,(H,23,25)

InChI Key

CYDMFNURCPSTBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=CC=CC=C4

Origin of Product

United States

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